molecular formula C12H14O2 B2797822 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 32260-73-4

7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2797822
CAS No.: 32260-73-4
M. Wt: 190.242
InChI Key: BABCONMRWCPGOL-UHFFFAOYSA-N
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Description

7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective O-Methyloxime Formation : This compound undergoes reactions with O-methylhydroxylamine hydrochloride in pyridine to form various products, including E-Z isomers, which can be further reduced or hydrolysed. X-ray crystallography has been used to establish the structure and stereochemistry of these products (Collins, Fallon, & Skene, 1994).

  • Functionalization and Structural Modification : The compound has been used in the synthesis of different chemical structures, such as hexahydrochrysene-diol, through various chemical transformations including deformylation, methylation, and lithium aluminium hydride reduction (Collins, Cullen, Fallon, & Gatehouse, 1984).

  • Base-Catalyzed Rearrangement : In another study, the compound underwent a base-catalyzed rearrangement to produce hydrophenanthrene keto acid, illustrating its potential for diverse chemical transformations (Collins, Fallon, & Skene, 1994).

  • Synthesis of Novel Oximes : This compound was utilized in the synthesis of oximes, which were then evaluated as inhibitors of a specific enzyme, showcasing its application in medicinal chemistry (Zhuang & Hartmann, 1998).

  • Cytoprotective Effects : A study explored the isolation of dihydronaphthalenones from the wood of Catalpa ovata, demonstrating potential antioxidant activities and cytoprotective effects in cell models (Kil et al., 2018).

  • Total Synthesis of Complex Molecules : The compound has been utilized in the total synthesis of complex molecules like illudalanes, highlighting its importance in synthetic organic chemistry (Girija, Shanker, & Rao, 1991).

  • Ring Contraction in Organic Synthesis : The oxidation of 1,2-dihydronaphthalenes like this compound with thallium trinitrate leads to ring contraction products, showcasing its utility in organic synthesis (Ferraz, Silva, & Vieira, 2001).

Properties

IUPAC Name

7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABCONMRWCPGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)CCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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